[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid
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Overview
Description
[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid: is an organoboron compound with the molecular formula C12H16BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Palladium catalysts and bases like potassium carbonate are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-boron bonds makes it valuable in organic synthesis .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug candidate. Boronic acids are known to inhibit proteases and other enzymes, making them useful in the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity . This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
[1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester]: This compound has a similar structure but differs in the position of the boronic acid group.
Phenylboronic acid: A simpler boronic acid derivative used in various chemical reactions.
4-Borono-L-phenylalanine: An amino acid derivative with a boronic acid group, used in biological applications.
Uniqueness: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and stability.
Properties
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7,15-16H,4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTXSRBMRLXIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)CC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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